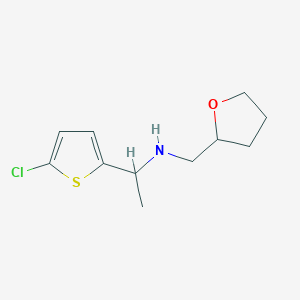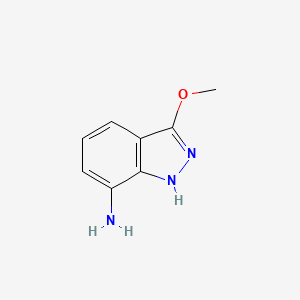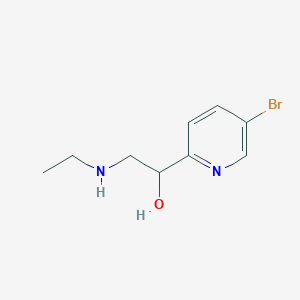
1-(5-Bromopyridin-2-yl)-2-(ethylamino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromopyridin-2-yl)-2-(ethylamino)ethanol is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of a bromine atom at the 5-position of the pyridine ring and an ethylamino group attached to the ethanol moiety makes this compound unique and of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-2-yl)-2-(ethylamino)ethanol typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position of the pyridine ring.
Formation of Ethylaminoethanol: Ethanolamine is reacted with ethyl bromide to form 2-(ethylamino)ethanol.
Coupling Reaction: The brominated pyridine is then coupled with 2-(ethylamino)ethanol under basic conditions, typically using a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Bromopyridin-2-yl)-2-(ethylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom at the 5-position of the pyridine ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted pyridine derivatives
Wissenschaftliche Forschungsanwendungen
1-(5-Bromopyridin-2-yl)-2-(ethylamino)ethanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(5-Bromopyridin-2-yl)-2-(ethylamino)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
1-(5-Bromopyridin-2-yl)-2-(ethylamino)ethanol can be compared with other similar compounds, such as:
1-(5-Chloropyridin-2-yl)-2-(ethylamino)ethanol: Similar structure but with a chlorine atom instead of bromine.
1-(5-Fluoropyridin-2-yl)-2-(ethylamino)ethanol: Similar structure but with a fluorine atom instead of bromine.
1-(5-Iodopyridin-2-yl)-2-(ethylamino)ethanol: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and properties conferred by the bromine atom, which can influence its chemical behavior and biological activity.
Eigenschaften
Molekularformel |
C9H13BrN2O |
|---|---|
Molekulargewicht |
245.12 g/mol |
IUPAC-Name |
1-(5-bromopyridin-2-yl)-2-(ethylamino)ethanol |
InChI |
InChI=1S/C9H13BrN2O/c1-2-11-6-9(13)8-4-3-7(10)5-12-8/h3-5,9,11,13H,2,6H2,1H3 |
InChI-Schlüssel |
IRAQEZLBWAGRMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC(C1=NC=C(C=C1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13010951.png)
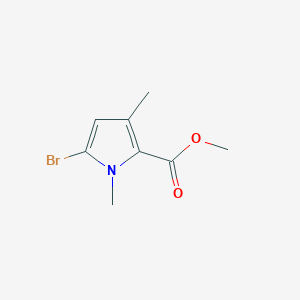
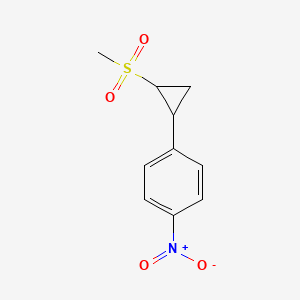
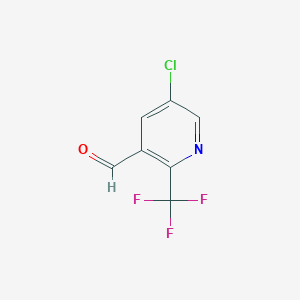
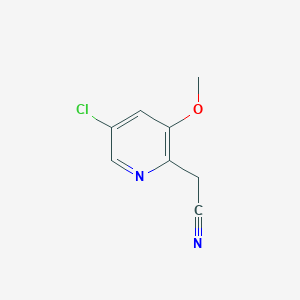

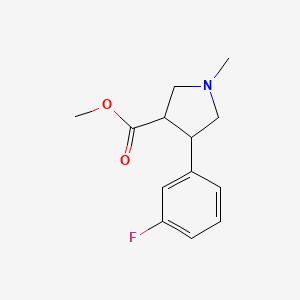
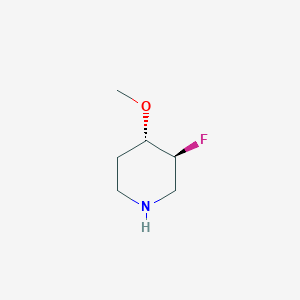
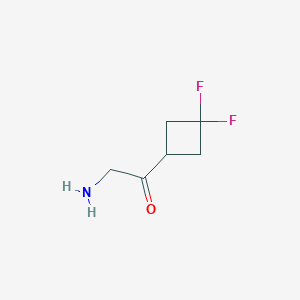
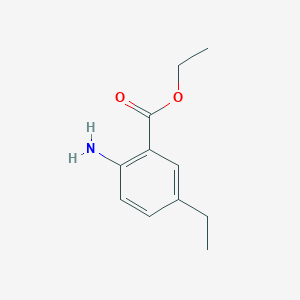
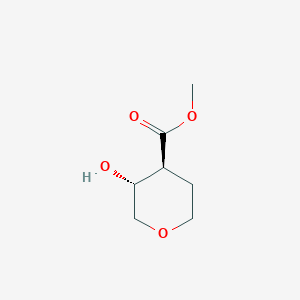
![(2-Methylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine](/img/structure/B13011020.png)
